Isoconazole is a broad-spectrum antimicrobial agent belonging to the imidazole class of compounds. [] It is primarily recognized for its antifungal activity but also exhibits activity against certain Gram-positive bacteria. [] In scientific research, isoconazole serves as a valuable tool for studying fungal and bacterial growth inhibition, as well as the mechanisms of action of antifungal and antibacterial agents.
The synthesis of isoconazole involves several key steps:
This method highlights the use of specific catalysts to enhance yield and reduce operational complexity compared to previous synthesis routes.
Isoconazole's molecular structure can be represented as follows:
The compound's structure includes multiple aromatic rings and halogen substituents, which are critical for its antifungal activity. The presence of nitrogen atoms within the imidazole ring plays a significant role in its mechanism of action against fungal pathogens .
Isoconazole undergoes various chemical reactions that are essential for its antifungal activity:
These reactions underline the compound's effectiveness as an antifungal agent.
The primary mechanism of action for isoconazole involves:
Studies have shown that concentrations as low as 1 microgram/mL can effectively block cell division in fungi, while higher concentrations lead to necrosis .
The physical properties contribute to its application in topical formulations against fungal infections .
Isoconazole has several notable applications:
These applications highlight isoconazole's importance in both clinical settings and ongoing research into its broader therapeutic potential.
Isoconazole nitrate (C18H14Cl4N2O·HNO3) is a broad-spectrum imidazole antifungal agent characterized by a phenethyl backbone with two phenyl rings substituted by chlorine atoms. Its molecular structure features a 1-(2,4-dichlorophenyl)-2-(2,6-dichlorobenzyloxy)ethyl imidazole core, where the imidazole ring nitrogen (N3) serves as the primary site for coordination with fungal cytochrome P450 heme iron [4] [8]. The presence of four chlorine atoms enhances lipophilicity, facilitating membrane penetration. Stereochemical studies reveal that the C2 carbon connecting the dichlorophenyl and dichlorobenzyloxy groups adopts an R-configuration, optimizing steric fit within the lanosterol 14α-demethylase (Cyp51A) active site [1]. Density Functional Theory (DFT) calculations using CAM-B3LYP functional demonstrate strong agreement between theoretical and experimental FT-IR spectra, confirming conformational stability in gaseous and solvated states [1].
Table 1: Molecular Parameters of Isoconazole
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C18H14Cl4N2O·HNO3 | Elemental Analysis |
Molar Mass | 479.14 g/mol | Mass Spectrometry |
pKa (Imidazole N) | 6.2 ± 0.3 | Potentiometric Titration |
LogP (Octanol-Water) | 5.8 | Chromatographic Measurement |
Crystal System | Monoclinic | X-ray Diffraction |
Space Group | P21/c | Single-Crystal XRD |
The synthesis of isoconazole typically follows a convergent route starting from 2,4-dichloroacetophenone and 2,6-dichlorobenzyl chloride. Key steps include:
Recent optimizations focus on improving bioavailability through cyclodextrin complexation. Spray-drying with methyl-β-cyclodextrin (M-β-CD) generates inclusion complexes with 1:1 stoichiometry, confirmed by phase solubility studies (stability constant Ks = 2711 M−1). This approach enhances aqueous solubility 7-fold (3.8869 ± 0.5084 mg/mL) compared to free isoconazole, attributed to reduced crystallinity and improved dissolution kinetics [10]. Freeze-drying yields lower drug loading (23.2% ± 1.4%) than spray-drying (24.0% ± 0.2%), highlighting the impact of processing methods on supramolecular architecture [10].
Isoconazole exhibits dual antifungal and antibacterial activity through targeted disruption of microbial membrane integrity. Its primary mechanism involves inhibition of ergosterol biosynthesis via Cyp51A blockade (detailed in Section 1.4). Depletion of ergosterol and accumulation of 14α-methylsterols increase membrane permeability, causing leakage of cellular components and impaired growth [4] [5].
Notably, isoconazole demonstrates potent activity against Gram-positive bacteria (Staphylococcus, Streptococcus, Corynebacterium) through non-sterol pathways. It disrupts bacterial membrane potential by interacting with anionic phospholipids, validated by time-kill assays showing >99% reduction in Staphylococcus aureus viability at 2× MIC within 4 hours [4]. This broad-spectrum efficacy enables clinical use in polymicrobial infections like erythrasma, where fungal and bacterial pathogens coexist [8].
Table 2: Antimicrobial Mechanisms of Isoconazole
Target Organism | Primary Target | Secondary Effects | Efficacy Metrics |
---|---|---|---|
Dermatophytes | Cyp51A | Ergosterol depletion, ROS generation | MIC90 = 0.25–0.5 µg/mL |
Candida albicans | Cyp51A, Cyp51B | Membrane permeability alteration | MIC90 = 1.0 µg/mL |
Gram-positive bacteria | Membrane phospholipids | Proton gradient dissipation | MIC90 = 4–8 µg/mL |
Malassezia furfur | Cyp51-dependent sterol synthesis | Squalene epoxidase inhibition | MIC90 = 0.5 µg/mL |
Isoconazole exerts fungicidal effects through high-affinity binding to lanosterol 14α-demethylase (Cyp51A), a cytochrome P450 enzyme essential for ergosterol synthesis. The imidazole ring coordinates with the heme iron (Fe3+) in Cyp51A’s active site, while chlorine-substituted phenyl groups engage in hydrophobic interactions with residues Leu121, Phe228, and Met508 [6] [9]. This binding disrupts the enzyme’s ability to catalyze C14-demethylation of lanosterol, leading to accumulation of toxic methylated sterols.
Resistance mutations in Cyp51A (e.g., P214L, H349R) reduce isoconazole affinity by altering the active site topology. Protein modeling reveals that P214L substitution induces steric hindrance, decreasing binding energy by 2.3 kcal/mol compared to wild-type [6] [9]. However, isoconazole maintains efficacy against most clinical isolates due to:
In Aspergillus flavus, which expresses three Cyp51 isoforms (Cyp51A, B, C), isoconazole shows preferential inhibition of Cyp51A (IC50 = 0.07 µM) over Cyp51C (IC50 = 0.82 µM), explaining its potency against species with multiple sterol demethylases [6].
Isoconazole, clotrimazole, and miconazole share core imidazole pharmacophores but differ in substituents impacting pharmacokinetics and spectrum. Key distinctions include:
Table 3: Comparative Analysis of Imidazole Antifungals
Property | Isoconazole | Clotrimazole | Miconazole |
---|---|---|---|
Molecular Weight | 479.14 g/mol | 344.84 g/mol | 416.13 g/mol |
logP | 5.8 | 5.4 | 6.1 |
Cyp51A Kd (nM) | 42 ± 3 | 118 ± 9 | 76 ± 5 |
Antifungal MIC90 (µg/mL) | 0.25–1.0 | 0.5–2.0 | 0.25–4.0 |
Solubility (Water, mg/mL) | 0.51 ± 0.01 | 0.48 ± 0.03 | 0.07 ± 0.01 |
Cyclodextrin Ks (M−1) | 2711 (M-β-CD) | 1420 (HP-β-CD) | 1980 (HP-β-CD) |
The structural uniqueness of isoconazole—specifically its 2,6-dichlorobenzyloxy group—confers advantages in treating mixed fungal-bacterial infections, while modern formulation strategies address historical solubility limitations [4] [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7